molecular formula C21H21N5O4S B2549753 methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946329-18-6

methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2549753
CAS No.: 946329-18-6
M. Wt: 439.49
InChI Key: RFJJHDKQKJBVFR-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a piperazine ring and a pyridine moiety, contributes to its unique chemical properties and reactivity.

Scientific Research Applications

Methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring, which may have different functional groups attached.

    Pyridine Derivatives: Compounds with the pyridine ring, which can vary in their substitution patterns.

Uniqueness

Methyl 4-oxo-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-30-20(29)14-5-6-15-16(12-14)23-21(31)26(19(15)28)13-18(27)25-10-8-24(9-11-25)17-4-2-3-7-22-17/h2-7,12H,8-11,13H2,1H3,(H,23,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJJHDKQKJBVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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